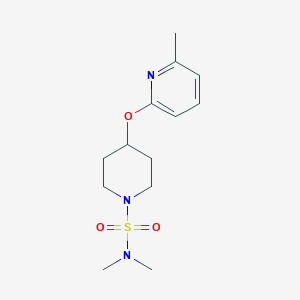

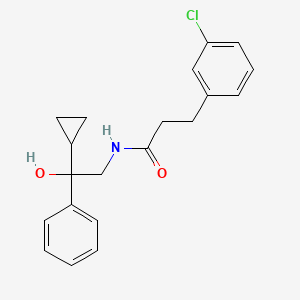

![molecular formula C16H23N3O2 B2965564 4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide CAS No. 2097857-05-9](/img/structure/B2965564.png)

4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of this compound could involve a high-throughput screen of molecular libraries and subsequent optimization of a lead dipeptide-like series . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by steric factors . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring is preferred over the trans orientation . N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have been studied .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound could be determined by various spectroscopic studies . The compound’s structure was confirmed by single crystal X-ray diffraction analysis .Aplicaciones Científicas De Investigación

Synthesis and Polymer Applications

- Polyamide Synthesis : Research has explored the synthesis and properties of ortho-linked polyamides and aromatic polyamides derived from similar compounds, highlighting their solubility, thermal stability, and potential for creating flexible, tough films. These polymers exhibit high glass transition temperatures and stability, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000); (Yang, Hsiao, & Yang, 1999).

Chemical Reactions and Mechanisms

Genotoxicity Modulation : A study on the modulation of ethoxyquin genotoxicity by free radical scavengers used a derivative of a similar compound, showing its potential in reducing DNA damage, suggesting applications in understanding chemical interactions with DNA and potential therapeutic applications (Skolimowski, Cieslinska, Zák, Osiecka, & Blaszczyk, 2010).

Catalytic Activity : The synthesis and catalytic activity of polymethacrylates containing a 4-amino-pyridyl derivative, related to the chemical structure of interest, have been investigated. These materials are effective catalysts in acylation chemistry, demonstrating the utility of such compounds in synthetic organic chemistry (Mennenga, Dorn, Menzel, & Ritter, 2015).

Stability and Reactivity

- Reactivity and Stability : The control of the site of lithiation of pyridine derivatives has been studied, providing insights into the reactivity and chemical behavior of similar compounds. This research is crucial for developing synthetic strategies in organic chemistry (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Synthetic Methodologies

- Nitrile Anion Cyclization : An efficient synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy demonstrates the versatility of similar compounds in organic synthesis, offering a route to chiral pyrrolidines with high yield and enantiomeric excess (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

Mecanismo De Acción

Target of Action

Compounds like this often target specific proteins or enzymes in the body. The exact target would depend on the specific structure and functional groups of the compound. For instance, indole derivatives are known to bind with high affinity to multiple receptors .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities .

Direcciones Futuras

Propiedades

IUPAC Name |

4-tert-butyl-2-oxo-N-(2-pyridin-4-ylethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-16(2,3)12-10-19-15(21)13(12)14(20)18-9-6-11-4-7-17-8-5-11/h4-5,7-8,12-13H,6,9-10H2,1-3H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVSURKWQJLFLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

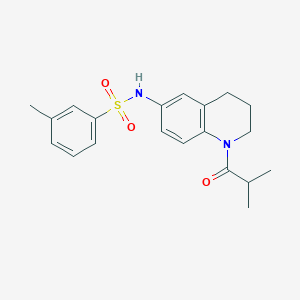

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)

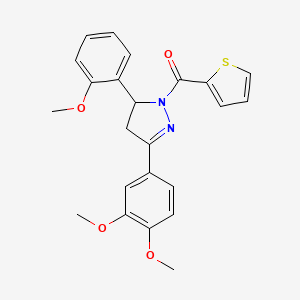

![4-[5-(2-chloroquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2965486.png)

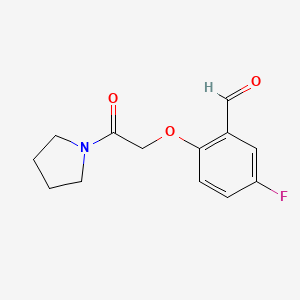

![[1-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2965489.png)

![Pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B2965490.png)

![(E)-N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-methyl-2-phenylethenesulfonamide](/img/structure/B2965491.png)

![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)

![Methyl {[6-{[(4-cyanophenyl)sulfonyl]amino}-2-(4-methylphenyl)quinolin-4-yl]oxy}acetate](/img/structure/B2965504.png)